

# Application Notes and Protocols for Sunvozertinib in Mouse Xenograft Models

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## Compound of Interest

Compound Name: Sunvozertinib

Cat. No.: B10823858

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These application notes provide detailed protocols for the dosing and administration of **Sunvozertinib** (also known as DZD9008), a potent and irreversible EGFR tyrosine kinase inhibitor (TKI), in mouse xenograft models of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.

## Mechanism of Action

**Sunvozertinib** is designed to selectively target EGFR exon 20 insertion mutations, which are notoriously resistant to other EGFR inhibitors. By binding to the ATP-binding site of the mutant EGFR, **Sunvozertinib** effectively blocks its kinase activity. This inhibition disrupts downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell survival and proliferation.<sup>[1]</sup>

## Data Presentation

### Table 1: Dosing of Sunvozertinib in Patient-Derived Xenograft (PDX) Mouse Models

Xenograft Model	Dosing	Administration Route	Frequency	Outcome
LU0387 (EGFR exon20ins 773_NPH)	≥25 mg/kg	Oral	Twice Daily	Dose-dependent tumor regression
LU3075 (EGFR exon20ins 772_DNP)	≥25 mg/kg	Oral	Twice Daily	Dose-dependent tumor regression
Sunvozertinib-resistant xenograft	25 mg/kg	Oral	Twice Daily	Used in combination studies

Source: Data compiled from preclinical studies.[\[2\]](#)

**Table 2: Vehicle Formulation for Oral Administration**

Component	Concentration	Purpose
Hydroxypropyl Methylcellulose (HPMC)	0.5%	Suspending agent
Tween 80	0.1%	Surfactant/Solubilizing agent
Sterile Water	q.s. to final volume	Solvent

Note: This is a common vehicle for oral gavage of tyrosine kinase inhibitors in mice.[\[2\]](#)

## Experimental Protocols

### Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the establishment of a subcutaneous xenograft model using NSCLC cell lines with EGFR exon 20 insertion mutations.

Materials:

- NSCLC cell line harboring EGFR exon 20 insertion mutation (e.g., NCI-H1975, PC-9 with engineered exon 20 insertion)
- Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- **Sunvozertinib**
- Vehicle solution (0.5% HPMC, 0.1% Tween 80 in sterile water)
- Oral gavage needles
- Calipers

Procedure:

- Cell Culture: Culture the selected NSCLC cell line according to standard protocols to achieve a sufficient number of cells for injection.
- Cell Preparation: Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of  $5 \times 10^6$  to  $10 \times 10^6$  cells per 100  $\mu\text{L}$ .
- Tumor Implantation: Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization: When tumors reach an average volume of 150-200  $\text{mm}^3$ , randomize the mice into treatment and control groups.
- Drug Preparation and Administration:

- Prepare a stock solution of **Sunvozertinib** in a suitable solvent (e.g., DMSO).
- On each treatment day, dilute the stock solution with the vehicle (0.5% HPMC, 0.1% Tween 80) to the desired final concentration (e.g., for a 25 mg/kg dose).
- Administer **Sunvozertinib** orally via gavage to the treatment group. The control group should receive the vehicle only.
- The recommended dosing frequency is once or twice daily.<sup>[3]</sup>
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic studies).

## Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of a PDX model, which more closely recapitulates the heterogeneity of human tumors.

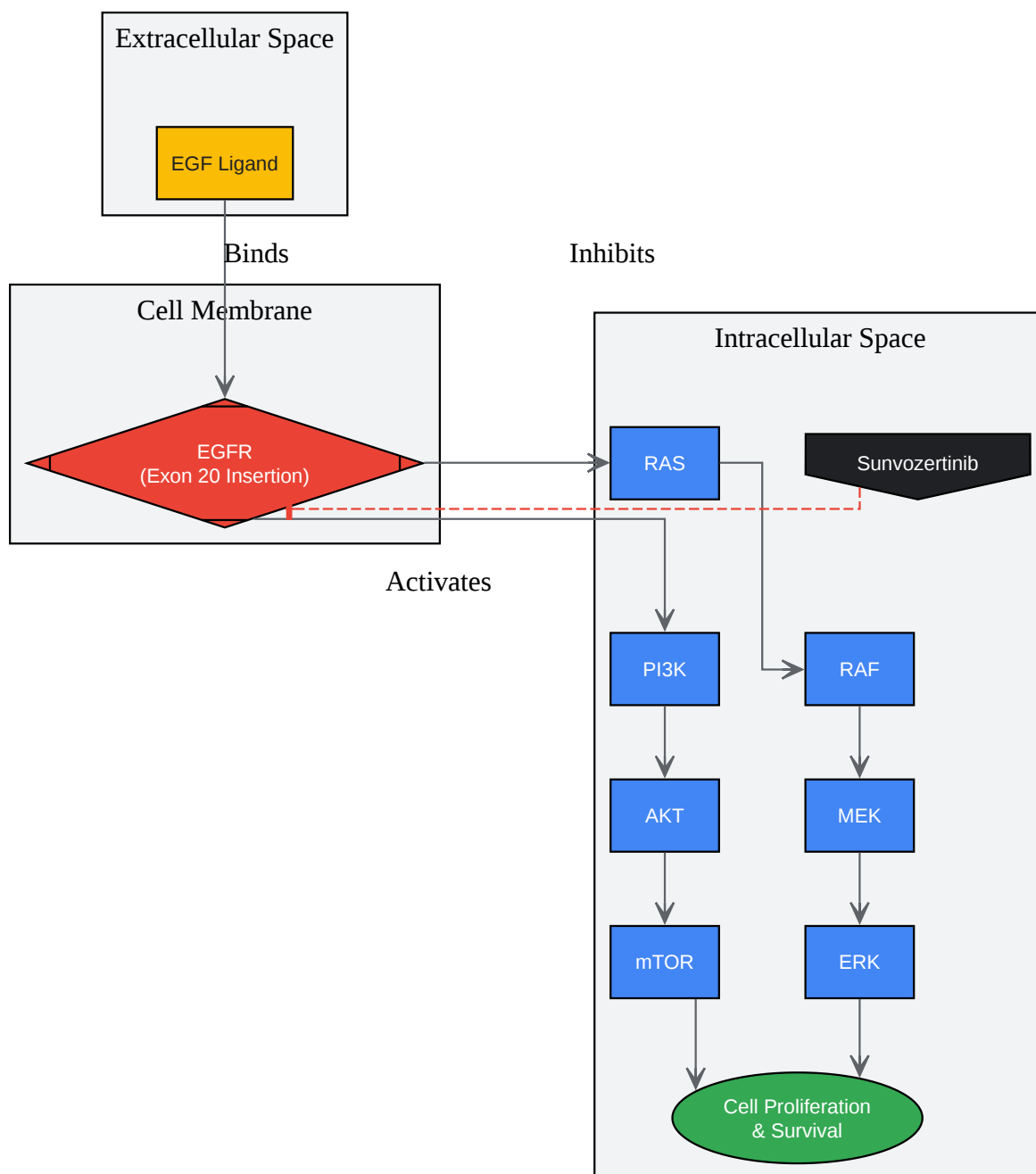
Materials:

- Fresh patient tumor tissue from NSCLC with EGFR exon 20 insertion mutation
- Highly immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
- Sterile surgical instruments
- Transport medium (e.g., RPMI-1640 with antibiotics)
- **Sunvozertinib**
- Vehicle solution (0.5% HPMC, 0.1% Tween 80 in sterile water)
- Oral gavage needles
- Calipers

Procedure:

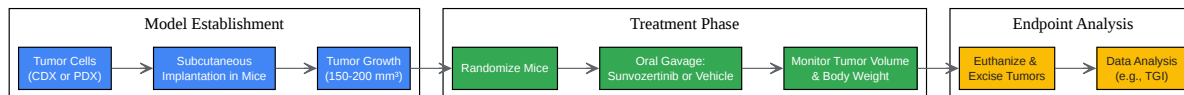
- Tissue Acquisition and Implantation:
  - Obtain fresh tumor tissue from a patient with informed consent and ethical approval.
  - In a sterile environment, mince the tumor tissue into small fragments (2-3 mm<sup>3</sup>).
  - Anesthetize the mouse and make a small incision on the flank.
  - Implant a tumor fragment subcutaneously.
  - Close the incision with surgical clips or sutures.
- Tumor Growth and Passaging:
  - Monitor the mice for tumor growth.
  - When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, the tumor can be passaged to a new cohort of mice for model expansion.
- Treatment Study:
  - Once a cohort of mice with established PDX tumors of 150-200 mm<sup>3</sup> is available, randomize them into treatment and control groups.
  - Prepare and administer **Sunvozertinib** or vehicle as described in the CDX protocol.
- Efficacy Evaluation: Monitor tumor volume and body weight as described in the CDX protocol.

## Visualizations



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Caption: EGFR signaling pathway with exon 20 insertion and **Sunvozertinib** inhibition.



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Caption: Experimental workflow for **Sunvozertinib** in mouse xenograft models.

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## References

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